

# Navigating the Kinome: A Comparative Cross-Reactivity Profile of Quinazoline-Based Inhibitors

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## Compound of Interest

Compound Name: **4,6-Dichloro-2-methylquinazoline**

Cat. No.: **B1321250**

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For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of potent kinase inhibitors. However, achieving exquisite selectivity remains a significant challenge. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the "**4,6-Dichloro-2-methylquinazoline**" structure, offering insights into their on-target potency and off-target interactions. Due to the limited publicly available kinome-wide screening data for the specific compound "**4,6-Dichloro-2-methylquinazoline**," this guide will leverage data from well-characterized, structurally related quinazoline inhibitors—Gefitinib and Lapatinib—to provide a representative comparison of selectivity profiles against a panel of kinases.

The data presented herein is synthesized from publicly available databases and literature, offering a valuable resource for understanding the broader selectivity landscape of this important class of inhibitors.

## Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of Gefitinib and Lapatinib against their primary targets and a selection of notable off-targets. This data, derived from KINOMEScan™ binding assays, provides a quantitative comparison of their potency and selectivity. Lower Kd values and lower percentages of control indicate stronger binding affinity and inhibition, respectively.

Table 1: Comparative Inhibitory Activity (Kd, nM) of Gefitinib Against a Panel of Selected Kinases

Kinase Target	Gene Symbol	Gefitinib Kd (nM)
<hr/>		
Primary Targets		
<hr/>		
Epidermal Growth Factor Receptor	EGFR	3.6
<hr/>		
Erb-B2 Receptor Tyrosine Kinase 2	ERBB2	2,000
<hr/>		
Selected Off-Targets		
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Ribosomal Protein S6 Kinase A1	RPS6KA1	190
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Serine/Threonine-Protein Kinase 38	STK38	260
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G Protein-Coupled Receptor Kinase 5	GRK5	4,200
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Serine/Threonine-Protein Kinase 10	STK10	>10,000
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Data sourced from KINOMEscan™ assays. This table presents a selection of key targets for illustrative comparison.[\[1\]](#)

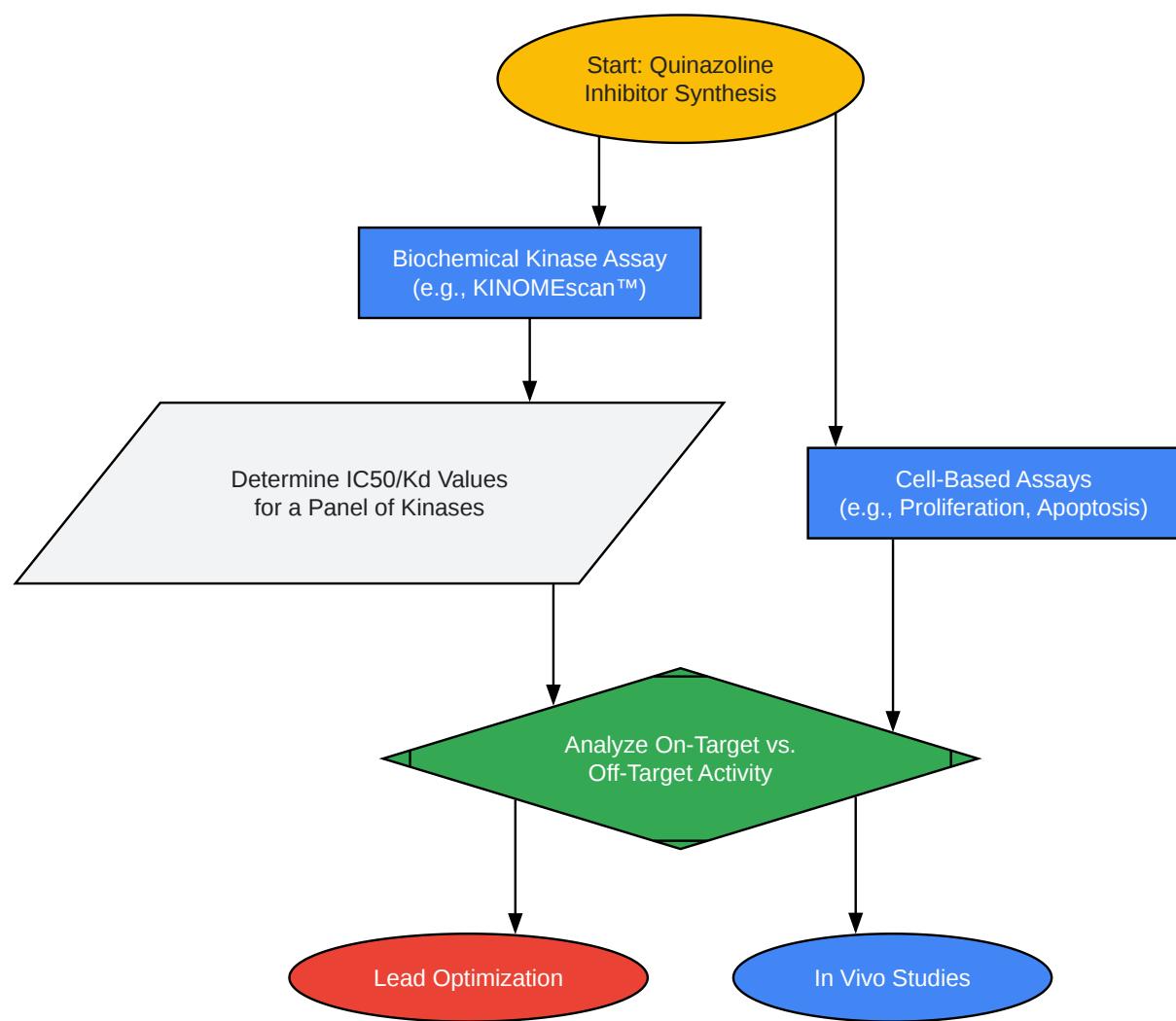
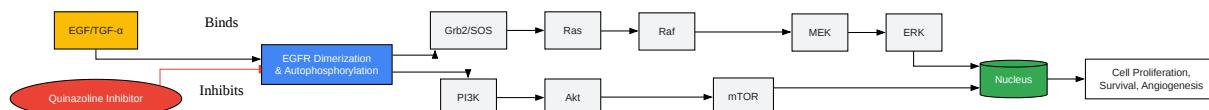
Table 2: Comparative Inhibitory Activity (% of Control) of Lapatinib Against a Panel of Selected Kinases at 10  $\mu$ M

Kinase Target	Gene Symbol	Lapatinib (% of Control)
<hr/>		
Primary Targets		
<hr/>		
Epidermal Growth Factor Receptor	EGFR	0.5
<hr/>		
Erb-B2 Receptor Tyrosine Kinase 2	ERBB2	1.5
<hr/>		
Selected Off-Targets		
<hr/>		
Serine/Threonine-Protein Kinase 10	STK10	0.5
<hr/>		
Ribosomal Protein S6 Kinase A1	RPS6KA1	1.0
<hr/>		
Ephrin type-A receptor 2	EPHA2	2.5
<hr/>		
Serine/Threonine-Protein Kinase 38	STK38	3.5
<hr/>		
G Protein-Coupled Receptor Kinase 5	GRK5	10.5
<hr/>		

Data sourced from KINOMEscan™ assays where a lower percentage of control signifies stronger inhibition.[\[2\]](#)

## Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.



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